![molecular formula C27H34N6O4S2 B040051 Bistratamide A CAS No. 120853-13-6](/img/structure/B40051.png)
Bistratamide A
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Overview
Description
Bistratamide A is a natural product that is isolated from the marine cyanobacterium, Lyngbya majuscula. It is a cyclic peptide that has shown promising results in scientific research applications due to its unique mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Chemical Structure and Synthesis
- Bistratamides E-J, discovered in the Philippines ascidian Lissoclinum bistratum, are novel cyclic hexapeptides related to Bistratamide A. Their structures, elucidated through spectral data, showed moderate cytotoxicity in HCT-116 cell line assays, highlighting their potential in cancer research (Perez & Faulkner, 2003).
- A synthesis approach for Bistratamide H was developed using a novel fluorous protecting group, showcasing a method for efficient synthesis of such compounds (Nakamura & Takeuchi, 2006).
Biological Activity and Therapeutic Potential
- Bistratamides M and N, isolated from Lissoclinum bistratum, exhibit moderate cytotoxicity against human tumor cell lines. These findings suggest a potential role for Bistratamide-related compounds in developing cancer therapies (Urda et al., 2017).
- The total synthesis of Bistratamides F-I was achieved, providing a framework for further exploration of these compounds in various scientific applications, especially in drug discovery (You & Kelly, 2005).
Advanced Synthesis Techniques
- Advanced methods in synthesizing macrolactam marine natural products, including Bistratamides, were developed. These methods improve the accessibility and potential modification of such compounds for further research and application (Nakamura & Takeuchi, 2007).
Structural Insights
- The structure of Bistratamide A when bound to actin was resolved at a high resolution. This information is crucial for understanding its mechanism of action and potential applications in modulating G-actin polymerization, which is relevant in cancer and cytoskeletal research (Rizvi et al., 2006).
properties
CAS RN |
120853-13-6 |
---|---|
Molecular Formula |
C27H34N6O4S2 |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
(4S,7R,8S,11S,18S)-18-benzyl-7,11-dimethyl-4-propan-2-yl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-5(24),12(23),19(22)-triene-2,9,16-trione |
InChI |
InChI=1S/C27H34N6O4S2/c1-13(2)20-25-33-21(15(4)37-25)24(36)28-14(3)26-30-18(11-38-26)22(34)29-17(10-16-8-6-5-7-9-16)27-31-19(12-39-27)23(35)32-20/h5-9,13-15,17-21H,10-12H2,1-4H3,(H,28,36)(H,29,34)(H,32,35)/t14-,15+,17-,18?,19?,20-,21-/m0/s1 |
InChI Key |
WNSIWZVQPOAVNY-XKYJWWAMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2C(=O)N[C@H](C3=NC(CS3)C(=O)N[C@H](C4=NC(CS4)C(=O)N[C@H](C(=N2)O1)C(C)C)CC5=CC=CC=C5)C |
SMILES |
CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(CS4)C(=O)NC(C(=N2)O1)C(C)C)CC5=CC=CC=C5)C |
Canonical SMILES |
CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(CS4)C(=O)NC(C(=N2)O1)C(C)C)CC5=CC=CC=C5)C |
synonyms |
bistratamide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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